molecular formula O3W-6 B082060 Tungsten oxide CAS No. 12608-26-3

Tungsten oxide

Cat. No.: B082060
CAS No.: 12608-26-3
M. Wt: 231.8 g/mol
InChI Key: UVXUOGLNBHCDPN-UHFFFAOYSA-N
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Description

Tungsten oxide (WO 3 ) is an n-type semiconductor with a band gap of approximately 2.6–3.0 eV, making it a highly versatile material for advanced research . It exhibits several crystalline phases, including monoclinic, triclinic, orthorhombic, and hexagonal, which are stable at room temperature and can be tailored for specific applications . Its notable properties include high electron hall mobility, excellent photoelectrochromic behavior, and remarkable stability under extreme conditions . Primary Research Applications: Photocatalysis: WO 3 is a prominent photocatalytic material due to its excellent response to visible light, which constitutes nearly half of solar radiation . It is extensively applied in environmental remediation for the degradation of organic pollutants , as well as in energy-related research such as CO 2 reduction to fuels and water splitting for hydrogen production . Its positive conduction band fringe allows for superior stability during these redox processes . Electrochromic and Smart Devices: this compound is a foundational material for electrochromic devices, such as smart windows for energy-efficient buildings and automotive glazing . These devices leverage its ability to change color and optical properties with an applied voltage, offering high coloration efficiency and a large optical modulation range . Gas Sensing and Optoelectronics: Researchers utilize WO 3 to develop highly sensitive gas sensors . Furthermore, its wide band gap and strong optical absorption coefficients make it a candidate for fabricating high-performance optoelectronic devices, including UV and visible-light photodetectors . Precursor for Advanced Materials: this compound serves as a key starting material for the production of other functional compounds, including tungsten metal powder and tungsten carbides . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

12608-26-3

Molecular Formula

O3W-6

Molecular Weight

231.8 g/mol

IUPAC Name

oxygen(2-);tungsten

InChI

InChI=1S/3O.W/q3*-2;

InChI Key

UVXUOGLNBHCDPN-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[W]

Canonical SMILES

[O-2].[O-2].[O-2].[W]

Other CAS No.

12608-26-3
39318-18-8

physical_description

DryPowde

Origin of Product

United States

Scientific Research Applications

Photothermal Therapy

Tungsten oxide-based materials have emerged as promising candidates for photothermal therapy , particularly in cancer treatment. Their ability to absorb near-infrared light and convert it into heat allows for targeted destruction of cancer cells. Research indicates that these materials can achieve high photothermal conversion efficiencies, making them suitable for use in medical applications .

Gas Sensors

This compound is extensively utilized in the development of gas sensors due to its sensitivity to various gases, including hydrogen and nitrogen dioxide. The unique electronic properties of this compound allow it to detect gas concentrations at low levels, making it valuable for environmental monitoring and safety applications .

Energy Storage

In energy-related applications, this compound serves as a key component in supercapacitors and batteries. Its high surface area and electrochemical properties enhance energy storage capabilities. Notably, this compound is being researched as an anode material for lithium-ion batteries, contributing to improved performance and efficiency .

Photocatalysis

This compound exhibits excellent photocatalytic activity, making it suitable for environmental remediation and energy conversion processes. It can effectively degrade organic pollutants under UV light and is being explored for water splitting applications to produce hydrogen fuel .

Smart Windows

The application of this compound in smart windows leverages its electrochromic properties, allowing windows to change color in response to electrical stimuli. This capability enables better control of light and heat entering buildings, contributing to energy efficiency .

Optical Coatings

This compound is used in the production of optical coatings that require specific light absorption characteristics. Its ability to filter infrared radiation makes it beneficial for heat shielding in various applications, including automotive and architectural glass .

Mechanochemical Applications

In mechanochemistry, this compound is employed for synthesizing advanced materials through mechanochemical processes. Its properties facilitate the formation of composite materials with enhanced mechanical and thermal characteristics .

Alloy Production

This compound plays a role in the production of specialized alloys. These alloys are utilized in high-performance applications where strength and resistance to extreme conditions are required, such as aerospace and military industries .

Data Summary

The following table summarizes key applications of this compound along with their respective characteristics:

ApplicationCharacteristics/Benefits
Photothermal TherapyHigh light absorption; effective heat conversion
Gas SensorsHigh sensitivity; low detection limits
Energy StorageEnhanced electrochemical properties; improved performance
PhotocatalysisEffective pollutant degradation; hydrogen production
Smart WindowsElectrochromic properties; energy efficiency
Optical CoatingsInfrared filtering; heat shielding
Mechanochemical ProcessesFacilitates advanced material synthesis
Alloy ProductionHigh strength; resistance to extreme conditions

Case Studies

Case Study 1: Photothermal Therapy Development

  • Researchers have developed a this compound-based nanomaterial that demonstrates significant efficacy in photothermal therapy for tumors. The study involved testing various formulations and assessing their thermal responses under near-infrared irradiation.

Case Study 2: Gas Sensor Innovations

  • A team at a research university created a gas sensor using this compound nanoparticles that successfully detected low concentrations of nitrogen dioxide in urban environments, showcasing the material's potential for environmental monitoring.

Case Study 3: Smart Window Technology

  • A commercial product utilizing this compound for smart windows was tested in a controlled environment, demonstrating a reduction in energy consumption by up to 30% during peak sunlight hours.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of WO₃ and Related Oxides

Compound Bandgap (eV) Structure Key Properties
WO₃ 2.4–2.8 Monoclinic/Hexagonal Photocatalytic, electrochromic, ROS generation
TiO₂ 3.0–3.2 Anatase/Rutile UV-driven photocatalysis, lower visible-light activity
MoO₃ 2.8–3.2 Orthorhombic Similar chromism but higher thermal stability
PbO (SGL60) 3.9 Tetragonal High gamma shielding, toxic

Key Findings :

  • WO₃ has a narrower bandgap than TiO₂, enabling visible-light photocatalysis .
  • MoO₃ shares chromic properties with WO₃ but lacks its defect-driven photocatalytic efficiency .
  • PbO matches WO₃ in shielding efficiency but poses environmental risks, favoring WO₃ in sustainable applications .

Catalytic and Photocatalytic Performance

Table 2: Catalytic Activity Comparison

Compound Application Efficiency/Mechanism
WO₃ HER, metathesis reactions Hydrogen intercalation enhances surface activity
Na₂WO₄ UV photocatalysis Isolated tetrahedral structure, weak LMCT bands
AMT (NH₄)₆H₂W₁₂O₄₀ Precursor for catalysts Dual LMCT bands at 250 nm and 330 nm
WS₂ HER catalysts Oxygen-free, sulfur edges improve H₂ production

Key Findings :

  • WO₃ outperforms Na₂WO₄ in visible-light photocatalysis due to native defects generating ROS .
  • Unlike WS₂, WO₃’s oxygen content disrupts HER active sites, necessitating surface purity for optimal performance .
  • WO₃/TiO₂ composites synergize WO₃’s visible-light absorption with TiO₂’s UV activity .

Environmental and Biomedical Impact

Table 3: Environmental and Toxicity Profiles

Compound Shielding Efficiency (SGT60/SGL60) Toxicity Cost
WO₃ (SGT60) 60% shielding at 60% content Low environmental persistence High
PbO (SGL60) 60% shielding at 60% content Neurotoxic, banned in many regions Moderate
W nanoparticles Antimicrobial agents Lower ROS generation than WO₃ Moderate

Key Findings :

  • WO₃-based SGT60 shields gamma radiation as effectively as PbO but is safer .
  • WO₃ nanoparticles exhibit superior antimicrobial activity (e.g., against S. aureus) via ROS-driven photokilling compared to metallic W .

Suboxides and Non-Stoichiometric Variants

Table 4: Oxygen-Deficient Tungsten Oxides

Compound Formula Color Applications
Violet WO₃ WO₂.₇₂ Purple High-surface-area catalysts
Blue WO₃ WO₂.₉ Blue/Black Electrochromic devices
Yellow WO₃ WO₃ Yellow/Green Photocatalysis, sensors

Key Findings :

  • Reduced oxygen content in suboxides (e.g., WO₂.₉) enhances electrical conductivity for electrochromic coatings .
  • Violet WO₃’s unique morphology improves catalytic surface interactions .

Preparation Methods

Precursor Solution Formation

The method begins with dissolving ammonium paratungstate ((NH₄)₁₀W₁₂O₄₁) in concentrated hydrochloric acid (HCl) at 35–38 wt% concentration. This high HCl concentration ensures complete dissolution of the precursor and prevents spontaneous crystallization of large particles. The solubility of ammonium paratungstate increases with HCl concentration, enabling the formation of a stable precursor solution.

Crash Precipitation and Washing

The precursor solution is rapidly poured into a larger volume of distilled water (1:4 ratio), inducing a "crash precipitation" of hydrated this compound (WO₃·H₂O) as a yellow-white precipitate. This step minimizes particle growth, yielding nanosized platelets. Subsequent washing involves sonication and centrifugation to remove residual Cl⁻ ions, followed by drying at 100°C to produce a powder.

Annealing and Phase Transformation

The dried powder is annealed in air at 200–400°C for 5–18 hours to form anhydrous WO₃ nanopowder. X-ray diffraction (XRD) confirms the transition from hydrated WO₃·H₂O (Fig. 1) to crystalline WO₃. Annealing at 400°C enhances crystallinity without altering nanoparticle morphology. For WO₂ synthesis, the anhydrous WO₃ is reduced under hydrogen gas at elevated temperatures.

Table 1: Key Parameters for Crash Precipitation Method

ParameterValue/RangeImpact on Product
HCl concentration35–38 wt%Prevents particle agglomeration
Precursor:H₂O volume ratio1:4Ensures rapid precipitation
Annealing temperature200–400°CControls crystallinity
Annealing time5–18 hoursOptimizes phase purity

Calcination of Tungstic Acids

Synthesis of Tungstic Acid Hydrates

Tungstic acids (WO₃·nH₂O) are precipitated by acidifying sodium tungstate (Na₂WO₄) solutions under controlled conditions. Variations in H⁺ concentration (0.25–4.0 mol/dm³) and temperature (20–100°C) yield distinct hydrates:

  • WO₃·2H₂O : Forms at 20°C with H⁺ ≥ 2.0 mol/dm³ as nano-sized "round plates" (Fig. 1a).

  • WO₃·H₂O : Produced at 100°C with H⁺ = 2.7 mol/dm³ as "square plates".

  • WO₃·⅓H₂O : Obtained at 100°C with H⁺ = 0.5 mol/dm³ as colorless particles.

Calcination to WO₃

Calcining tungstic acids at 500°C in air for 1 hour dehydrates the material, forming phase-pure WO₃. Scanning electron microscopy (SEM) reveals that the original hydrate morphology (e.g., plates) is retained post-calcination. XRD confirms the transition to monoclinic WO₃.

Table 2: Morphological Control via Tungstic Acid Synthesis

SampleH⁺ (mol/dm³)Temperature (°C)Hydrate PhaseMorphology
12.020WO₃·2H₂ONano round plates
80.335WO₃·2H₂OMicrometric rods
92.7100WO₃·H₂ONano square plates

Hydrothermal Synthesis from Sodium Tungstate

Low-Temperature Hydrothermal Reaction

A diluted sodium tungstate solution is acidified with HCl at temperatures below 5°C to form tungstite (WO₃·H₂O) nanoparticles. The low temperature suppresses particle growth, yielding sub-50 nm particles. X-ray photoelectron spectroscopy (XPS) confirms a W⁶+ oxidation state and minimal chloride contamination.

Thermal Treatment for Phase Purity

Heating the tungstite nanoparticles at ≥300°C converts them to monoclinic WO₃ while preserving nanoscale dimensions. Transmission electron microscopy (TEM) shows no morphological changes post-annealing, and electron diffraction validates the monoclinic structure.

Comparative Analysis of Synthesis Methods

Scalability and Cost

  • Crash precipitation : Highly scalable for industrial nanopowder production; uses inexpensive precursors (ammonium paratungstate, HCl).

  • Calcination : Requires intermediate tungstic acid synthesis, increasing steps and cost.

  • Hydrothermal : Low energy input but limited to small batches due to temperature constraints.

Morphological Control

  • Crash precipitation and hydrothermal methods favor nano-sized particles (10–100 nm).

  • Calcination preserves precursor morphology but may lead to micrometric structures if tungstic acid particles are large.

Crystallinity and Phase Purity

  • Annealing at 400°C in crash precipitation yields highly crystalline WO₃.

  • Hydrothermal-derived WO₃ requires ≥300°C to achieve phase purity .

Q & A

Q. How do hydrothermal reaction parameters influence the crystal phase and morphology of tungsten oxide nanostructures?

Methodological Answer: Hydrothermal synthesis allows precise control over this compound phases (e.g., WO₃·2H₂O, WO₃·H₂O, WO₃) by adjusting reaction temperature and precursor concentration. For instance, increasing temperature from 23°C to 220°C drives dehydration, transforming hydrated phases (monoclinic WO₃·2H₂O) to anhydrous monoclinic WO₃, accompanied by morphological shifts from nanoplates to nanocuboids . Key parameters:

  • Temperature : Dictates phase transitions via oxolation and dehydration.
  • Precursor pH : High [H⁺] accelerates dehydration, stabilizing anhydrous phases.
  • Characterization : Use XRD for phase identification, SEM/TEM for morphology, and UV-Vis spectroscopy for bandgap analysis (e.g., bandgap increases from 2.43 eV to 2.71 eV with phase changes) .

Q. What are the primary methods for synthesizing this compound nanostructures, and how do their mechanisms differ?

Methodological Answer:

  • Hydrothermal Synthesis : Produces hydrated/anhydrous phases via temperature-controlled dehydration. Suitable for nanoplate/nanocuboid growth .
  • Anodization : Fabricates aligned nanorods/nanotubes on tungsten substrates using porous alumina templates. Parameters like voltage and electrolyte composition control pore size and oxide stoichiometry (e.g., amorphous WO₃ vs. crystalline WO₂.9) .
  • Sol-Gel Method : Enables doping and composite formation but requires careful calcination to avoid phase impurities.

Q. What characterization techniques are critical for analyzing this compound’s structural and electronic properties?

Methodological Answer:

  • XRD : Identifies crystal phases and hydration states.
  • XPS/EDS : Confirms elemental composition and oxidation states (e.g., distinguishing W⁴⁺ vs. W⁶⁺).
  • SEM/TEM : Resolves morphology and nanostructure alignment.
  • UV-Vis/PL Spectroscopy : Measures optical bandgap and defect-related emissions (e.g., oxygen vacancies).
  • Mott-Schottky Analysis : Determines semiconductor type (n-type for WO₃) and carrier density (e.g., 3 × 10¹⁹ cm⁻³ for air-annealed nanorods) .

Advanced Research Questions

Q. How can computational models and machine learning optimize this compound-based gas sensors?

Methodological Answer: Data-driven models (e.g., Word2Vec) analyze literature to predict optimal dopants/ligands for enhancing oxygen vacancies, which improve gas sensitivity. For example, hierarchical W-DHTA nanostructures synthesized via machine learning-guided psHT (post-synthetic hydrothermal treatment) achieved 40 ppb detection limits for triethylamine. Validate with DFT to model vacancy effects on adsorption kinetics and charge transfer .

Q. How do electronic structure contradictions in this compound clusters affect catalytic mechanisms?

Methodological Answer: Anionic clusters (e.g., W₂O₆⁻) activate O₂ via non-bonded electron donation, forming superoxide ligands (O₂⁻), while neutral clusters physisorb O₂. Resolve discrepancies using:

  • Photoelectron Spectroscopy (PES) : Measures electron affinity and binding energy.
  • DFT Simulations : Model charge distribution and ligand interactions (e.g., side-on vs. end-on O₂ binding) .
  • In-situ NMR : Probes dynamic changes under reactive conditions (e.g., MAH/MAT techniques for solid-state analysis) .

Q. What strategies improve sensitivity in this compound-based pH sensors?

Methodological Answer:

  • Material Composition : Ceriated tungsten electrodes (WCe20) achieve 46.9 mV/pH sensitivity due to Ce³⁺/Ce⁴⁺ redox cycling, which generates active sites .
  • Fabrication : Sputter-coated WO₃/CeO₂ mixtures enhance surface reactivity.
  • Calibration : Use Nernstian slopes (59 mV/pH) as benchmarks; deviations indicate interfacial charge-transfer limitations .

Q. How do oxygen vacancies influence photocatalytic efficiency, and how are they engineered?

Methodological Answer: Oxygen vacancies act as electron traps, reducing recombination. Introduce vacancies via:

  • Annealing : Vacuum annealing at 550°C produces non-stoichiometric WO₂.9 with high carrier density (7 × 10¹⁹ cm⁻³) .
  • Doping : Atomic Ag or Ce dispersions enhance vacancy concentration.
  • Plasma Treatment : Generates surface vacancies without altering bulk structure.

Data Contradictions & Safety

Q. How do conflicting reports on this compound toxicity impact experimental design?

Methodological Answer: While WO₃ nanoparticles show organ-specific cytotoxicity (e.g., renal/hepatic cell lines), their biocompatibility in biomedical applications (e.g., CT contrast agents) requires stringent in vitro assays:

  • Viability Tests : Expose cells to ≤150 μg/mL for ≤48 hours.
  • Internalization Studies : Use TEM to confirm nanoparticle uptake in pulmonary cells .

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